N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide
Description
N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an oxolane ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Properties
IUPAC Name |
N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-2-5-19(6-3-15)27-20-7-4-18(12-22-20)23-21(25)24-10-8-16(13-24)17-9-11-26-14-17/h2-7,12,16-17H,8-11,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKBOQXMRAKFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)N3CCC(C3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization.
-
Preparation of Pyridine Intermediate: : The pyridine intermediate can be synthesized through a series of reactions starting from commercially available pyridine derivatives. For example, a halogenated pyridine can undergo nucleophilic substitution with 4-methylphenol to introduce the 4-methylphenoxy group.
-
Preparation of Pyrrolidine Intermediate: : The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors. For instance, a 1,4-dicarbonyl compound can be cyclized to form the pyrrolidine ring.
-
Coupling and Functionalization: : The pyridine and pyrrolidine intermediates are then coupled using amide bond formation reactions. This can be achieved using reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., DIPEA). The oxolane ring can be introduced through nucleophilic substitution reactions involving appropriate oxolane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of drugs targeting specific diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[6-(4-methylphenoxy)pyridin-3-yl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which allows for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
